(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a 4-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
Phenols: From oxidation reactions.
Substituted Phenyl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions[][3].
Industry: Used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibitors .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-4-(1H-imidazol-1-yl)phenyl)boronic acid: Lacks the additional methyl group on the imidazole ring.
(4-(4-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: Lacks the methyl group on the phenyl ring.
Uniqueness
(2-Methyl-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a methyl group on the phenyl ring and a 4-methyl-1H-imidazol-1-yl group. This combination of substituents can influence its reactivity and binding properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H13BN2O2 |
---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
[2-methyl-4-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-8-5-10(3-4-11(8)12(15)16)14-6-9(2)13-7-14/h3-7,15-16H,1-2H3 |
InChI Key |
IWUTYSJIJRZFEM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=C(N=C2)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.